molecular formula C10H12ClNO3 B13546401 3-(3-Chloro-4-methoxyphenyl)-beta-alanine

3-(3-Chloro-4-methoxyphenyl)-beta-alanine

Cat. No.: B13546401
M. Wt: 229.66 g/mol
InChI Key: PYIBMABYXHXKOC-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-beta-alanine is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of beta-alanine, where the beta-alanine moiety is substituted with a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methoxyphenyl)-beta-alanine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-methoxyphenyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-beta-alanine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyphenyl isocyanate
  • 3-Chloro-4-methoxyacetophenone
  • 4-Methoxyphenyl isocyanate

Comparison: Compared to these similar compounds, 3-(3-Chloro-4-methoxyphenyl)-beta-alanine is unique due to its beta-alanine moiety, which imparts distinct chemical and biological properties. While the other compounds may share some structural similarities, their reactivity and applications can differ significantly.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-2-(3-chloro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-8(9)11)7(5-12)10(13)14/h2-4,7H,5,12H2,1H3,(H,13,14)

InChI Key

PYIBMABYXHXKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)C(=O)O)Cl

Origin of Product

United States

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